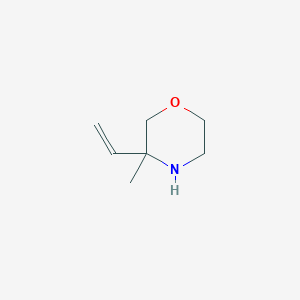

3-Ethenyl-3-methylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

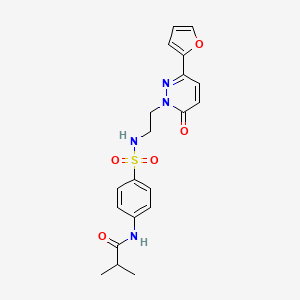

3-Ethenyl-3-methylmorpholine is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 239.19 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for 3-Ethenyl-3-methylmorpholine were not found, a general strategy for obtaining functional derivatives of tetrapyrrole compounds, which could potentially be applied to this compound, involves transformations of unsaturated carbon-oxygen and carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of 3-Ethenyl-3-methylmorpholine involves a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is substituted at the 3-position with an ethynyl group and a methyl group .Physical And Chemical Properties Analysis

3-Ethenyl-3-methylmorpholine is a powder at room temperature . More specific physical and chemical properties were not found.Applications De Recherche Scientifique

Polymer Chemistry and Copolymer Synthesis

3-Ethenyl-3-methylmorpholine serves as a valuable building block in polymer chemistry. Researchers have successfully synthesized novel copolymers by combining it with other monomers. For instance, copolymers based on 3(S)-methyl-morpholine-2,5-dione (MMD) and 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) were prepared using ring-opening polymerization. These copolymers exhibit unique properties and find applications in materials science .

Biologically Active Molecules and Pharmaceuticals

The morpholine motif, to which 3-Ethenyl-3-methylmorpholine belongs, is widespread in natural products and biologically relevant compounds. While earlier reviews covered methods of morpholine synthesis, recent advances have focused on stereoselective syntheses using transition metal catalysis. Researchers have developed efficient methods to prepare substituted morpholines from readily available amino alcohols and α-haloacid chlorides. These morpholines, including mono-, di-, and trisubstituted variants, have potential applications in drug discovery and medicinal chemistry .

Drug Metabolism Studies

In preclinical drug metabolism studies, labeled morpholines play a crucial role. Researchers synthesized 14C-labeled morpholine for use as an amine-associate receptor agonist. This compound allows precise tracking of metabolic pathways and drug interactions in vitro and in vivo .

Heterocyclic Systems and Annulation Reactions

3-Ethenyl-3-methylmorpholine has been incorporated into novel heterocyclic systems. For example, an efficient [4+2] annulation reaction using vinyl sulfonium salts led to intriguing products. These heterocyclic systems may find applications in materials science, catalysis, or as synthetic intermediates .

Solid-Phase Synthesis and Cyclization

Recent reports highlight solid-phase synthesis methods for morpholines. Researchers achieved heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones. These strategies offer efficient routes to diverse morpholine derivatives with potential applications in drug development .

Transition Metal-Catalyzed Syntheses

Researchers continue to explore transition metal-catalyzed approaches for morpholine synthesis. These methods allow for precise control over stereochemistry and functional group compatibility. Notably, recent examples include intramolecular benzylic C(sp3)–H alkoxylation reactions, expanding the toolbox for morpholine preparation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethenyl-3-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(2)6-9-5-4-8-7/h3,8H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWQKJVQUOOSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)

![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)

![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)